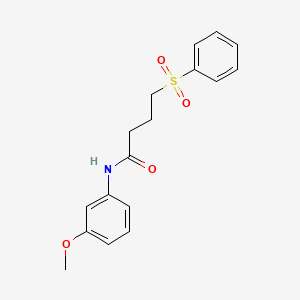![molecular formula C9H12Cl2N2O B3006191 2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride CAS No. 1217007-65-2](/img/structure/B3006191.png)
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide derivatives involves various chemical reactions, including acetylation, esterification, and amide bond formation. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange reactions to yield the final product with high purity . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by purification and characterization .
Molecular Structure Analysis
The molecular structures of the synthesized acetamide derivatives were characterized using various spectroscopic techniques, such as NMR, IR, MS, and X-ray crystallography. For example, the molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was determined by X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds . The crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide showed intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the aromatic rings. The presence of electron-withdrawing or electron-donating groups can affect the acidity of the amide hydrogen and the overall reactivity of the compound. For example, the presence of nitro groups in 2-Chloro-N-(2,4-dinitrophenyl) acetamide may increase the acidity of the amide hydrogen, facilitating hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and optical properties, are determined by their molecular structure. The presence of polar functional groups, like amides and chloro substituents, can enhance solubility in polar solvents. The optical properties, such as UV-vis absorption, can also be influenced by the electronic structure of the compound, as observed in the solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide .
Applications De Recherche Scientifique
Antiviral and Neuroprotective Applications : A related compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, showed significant antiviral and antiapoptotic effects in vitro and demonstrated therapeutic efficacy in treating Japanese encephalitis, with a decrease in viral load and an increase in survival observed in infected mice (Ghosh et al., 2008).
Synthesis and Chemical Properties : Research on the synthesis of related compounds such as Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride has provided insights into optimized reaction conditions and structural characterizations. These syntheses contribute to a deeper understanding of similar chemical structures (Wang Guo-hua, 2008).
Kinetic Studies and Chemical Behavior : Studies on compounds with similar structures, like 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide, have revealed details about their kinetic behavior, hydrolysis, and isomerisation in different pH conditions. This information is vital for understanding the stability and reactivity of such compounds (Bernard et al., 1986).
Pharmaceutical Applications : Derivatives of N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides have been synthesized and characterized, showing potential in pharmaceutical applications. Such compounds are studied for their molecular structures and intramolecular interactions, which are crucial for developing new drugs (Romero & Margarita, 2008).
Anticonvulsant Efficacy : Compounds like 2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride have shown anticonvulsant efficacy in rodents. Such studies are important for developing new treatments for seizures and related neurological conditions (Palmer et al., 1995).
Potential Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide are potential pesticides, as characterized by X-ray powder diffraction. Understanding these compounds' properties is essential for developing new agricultural chemicals (Olszewska et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-8-3-1-7(2-4-8)6-12-9(13)5-11;/h1-4H,5-6,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCOAADHYSIRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

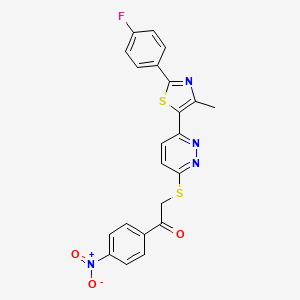
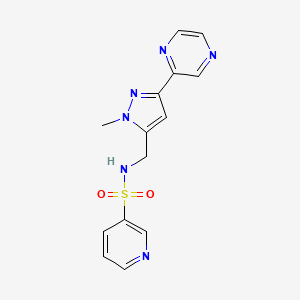

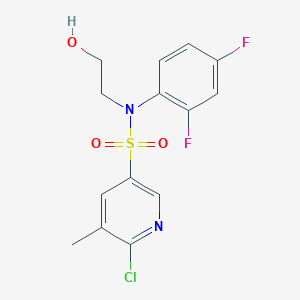
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)

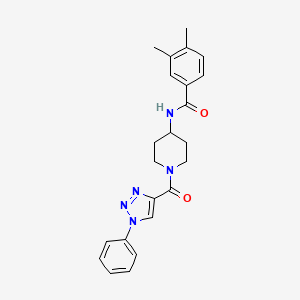


![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)
![Isobutyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3006126.png)
![1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B3006127.png)

